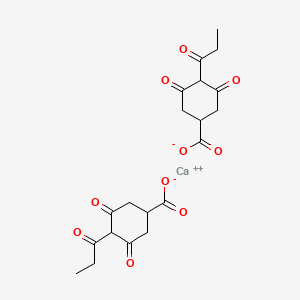
Calcium;3,5-dioxo-4-propanoylcyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium;3,5-dioxo-4-propanoylcyclohexane-1-carboxylate is a complex organic compound that features a calcium ion coordinated to a cyclohexane ring substituted with a propanoyl group and two oxo groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium;3,5-dioxo-4-propanoylcyclohexane-1-carboxylate typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the propanoyl group: The propanoyl group can be introduced via Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Oxidation to form oxo groups:
Coordination with calcium: The final step involves the coordination of the cyclohexane derivative with a calcium salt, such as calcium chloride, under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the propanoyl group or oxo groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Carboxylic acids.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted cyclohexane derivatives.
科学研究应用
Calcium;3,5-dioxo-4-propanoylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which calcium;3,5-dioxo-4-propanoylcyclohexane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with metal ions and organic molecules, influencing various biochemical pathways. The calcium ion plays a crucial role in stabilizing the compound and facilitating its interactions with other molecules.
相似化合物的比较
Similar Compounds
Calcium;3,5-dioxo-4-acetylcyclohexane-1-carboxylate: Similar structure but with an acetyl group instead of a propanoyl group.
Calcium;3,5-dioxo-4-butanoylcyclohexane-1-carboxylate: Similar structure but with a butanoyl group instead of a propanoyl group.
Uniqueness
Calcium;3,5-dioxo-4-propanoylcyclohexane-1-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of the propanoyl group, in particular, influences the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
IUPAC Name |
calcium;3,5-dioxo-4-propanoylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H12O5.Ca/c2*1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13;/h2*5,9H,2-4H2,1H3,(H,14,15);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZAPFZGSHYFGB-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1C(=O)CC(CC1=O)C(=O)[O-].CCC(=O)C1C(=O)CC(CC1=O)C(=O)[O-].[Ca+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22CaO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![potassium;(2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12279879.png)
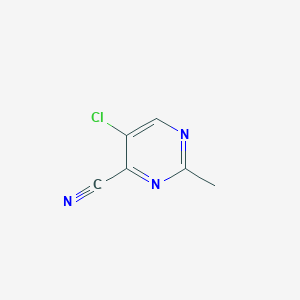
![1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol](/img/structure/B12279899.png)
![3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12279903.png)
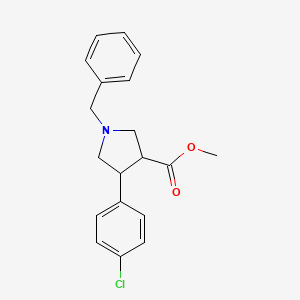
![4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12279921.png)


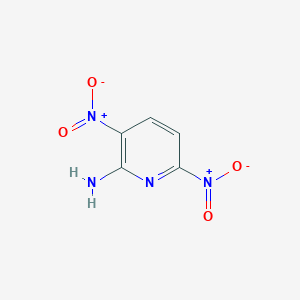
![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B12279943.png)
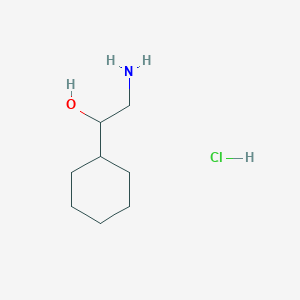
![Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-](/img/structure/B12279961.png)
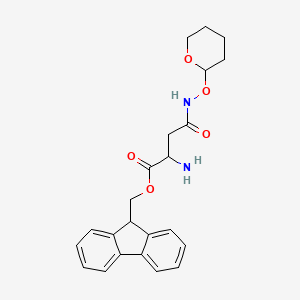
![O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12279966.png)
